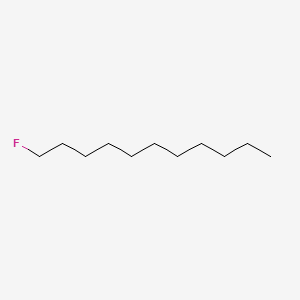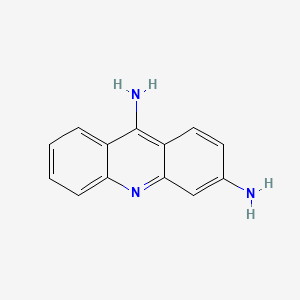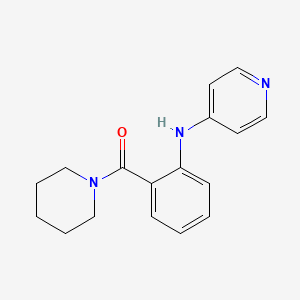
Ofornine
概要
説明
科学的研究の応用
Anti-Hypertensive Properties
Ofornine and its analogs demonstrate significant anti-hypertensive effects. Research shows that Ofornine mimics synthesized from l-vasicine exhibit a notable decrease in systolic and diastolic blood pressure in Wistar rats, with some analogs producing a durable anti-hypertensive effect lasting up to 2.5 hours (Aga et al., 2017). In another study, Ofornine® was found to reduce blood pressure significantly in spontaneously hypertensive rats through vasodilating and presynaptic adrenolytic activities, suggesting a potential role in hypertension management (Defelice et al., 1990).
Role in Biomedical Research
The use of Ofornine in biomedical research is diverse. It includes the investigation of bioactive compounds in plants for drug development and understanding molecular mechanisms of toxicity and disease processes. Studies on plant toxins like Ofornine have led to the development of animal models for human diseases, aiding in the exploration of potential drug candidates (James et al., 2004). Additionally, Ofornine is used in the context of enzyme inhibition research, as demonstrated in a study involving 5-Fluoromethylornithine, an inhibitor of L-ornithine:2-oxo-acid aminotransferase (Daune et al., 1988).
Ethical and Welfare Considerations in Research
Ofornine's utilization in research involving animal models also brings attention to ethical considerations and the refinement of research methods to improve animal welfare.
Scientific Research Applications of Ofornine
Anti-Hypertensive Properties
Ofornine and its analogs demonstrate significant anti-hypertensive effects. Research shows that Ofornine mimics synthesized from l-vasicine exhibit a notable decrease in systolic and diastolic blood pressure in Wistar rats, with some analogs producing a durable anti-hypertensive effect lasting up to 2.5 hours (Aga et al., 2017). In another study, Ofornine® was found to reduce blood pressure significantly in spontaneously hypertensive rats through vasodilating and presynaptic adrenolytic activities, suggesting a potential role in hypertension management (Defelice et al., 1990).
Role in Biomedical Research
The use of Ofornine in biomedical research is diverse. It includes the investigation of bioactive compounds in plants for drug development and understanding molecular mechanisms of toxicity and disease processes. Studies on plant toxins like Ofornine have led to the development of animal models for human diseases, aiding in the exploration of potential drug candidates (James et al., 2004). Additionally, Ofornine is used in the context of enzyme inhibition research, as demonstrated in a study involving 5-Fluoromethylornithine, an inhibitor of L-ornithine:2-oxo-acid aminotransferase (Daune et al., 1988).
Ethical and Welfare Considerations in Research
Ofornine's utilization in research involving animal models also brings attention to ethical considerations and the refinement of research methods to improve animal welfare. The focus on reducing adverse effects on laboratory animals, such as in neuroscience research models for diseases like Huntington's, highlights the importance of refinement in research methodology. This refinement aims to minimize animal distress and enhance the welfare of research subjects, underscoring the ethical responsibilities of scientists in biomedical research (Olsson et al., 2008).
特性
IUPAC Name |
piperidin-1-yl-[2-(pyridin-4-ylamino)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(20-12-4-1-5-13-20)15-6-2-3-7-16(15)19-14-8-10-18-11-9-14/h2-3,6-11H,1,4-5,12-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMODINPJYNHPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236626 | |
| Record name | Ofornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ofornine | |
CAS RN |
87784-12-1 | |
| Record name | 1-Piperidinyl[2-(4-pyridinylamino)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87784-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ofornine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087784121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ofornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ofornine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OFORNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK1LBP1F3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


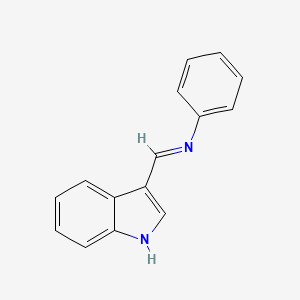
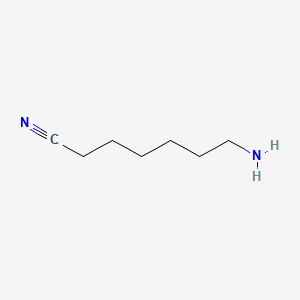

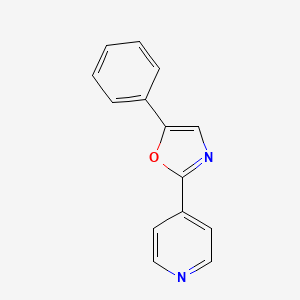

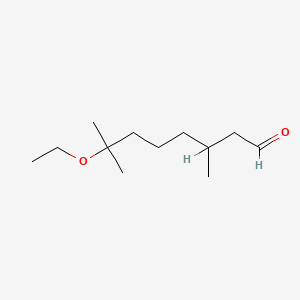

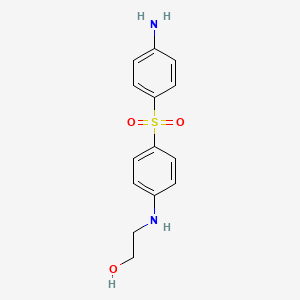
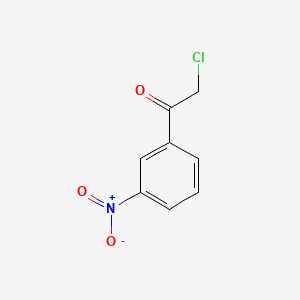
![3,9-Dimethylbenz[a]anthracene](/img/structure/B1618978.png)

